molecular formula C21H24NO4+ B13823234 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinolinium

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinolinium

Cat. No.: B13823234
M. Wt: 354.4 g/mol
InChI Key: GLAAELKYFVHNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent to form the corresponding benzyl derivative. This intermediate is then subjected to cyclization reactions to form the isoquinolinium core.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified isoquinoline or benzyl derivatives.

Scientific Research Applications

1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves its interaction with various molecular targets and pathways. Its structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be compared with other similar compounds, such as:

The uniqueness of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-9,11-13H,10H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAELKYFVHNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NO4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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